![molecular formula C21H20FN3O2S B2663898 6-(4-Fluorophenyl)-2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097929-48-9](/img/structure/B2663898.png)
6-(4-Fluorophenyl)-2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-Fluorophenyl)-2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H20FN3O2S and its molecular weight is 397.47. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Fluorophenyl)-2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Fluorophenyl)-2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Properties
Compounds containing the piperidine moiety have been synthesized and evaluated for their antimicrobial and antifungal activities. A notable example includes the synthesis of bis-hybrid heterocycles comprising piperidine and thiohydantoin, which demonstrated potent biological activity against a spectrum of clinically isolated microbial organisms, including Staphylococcus aureus and Escherichia coli, among others (Thanusu, Kanagarajan, & Gopalakrishnan, 2010). This suggests that modifications to the piperidine ring, such as those in the compound of interest, could yield new antimicrobial agents.
Anti-Cancer Activity
Research on fluorobenzo[b]pyran derivatives, which share structural similarities with the compound of interest, has revealed significant anti-cancer activity. Specifically, derivatives have been synthesized and tested against lung cancer cell lines, showing anticancer activity at low concentrations (Hammam, El-Salam, Mohamed, & Hafez, 2005). This highlights the potential of fluorophenyl and thiophene-containing compounds in cancer therapy.
Structural and Crystallographic Studies
Crystallographic studies have been conducted on various compounds containing fluorophenyl and piperidine groups, which contribute to our understanding of their molecular structure and potential interactions with biological targets. For example, crystal structure analysis has provided insights into the molecular configuration and intermolecular interactions, aiding in the design of compounds with enhanced biological activity (Anitha, Sivakumar, Arulraj, Rajkumar, Kaur, & Jasinski, 2020).
Potential as Enzyme Inhibitors
Compounds with the fluorophenyl and thiophene moiety have been explored for their potential as enzyme inhibitors. Molecular docking studies on pyridine derivatives, for example, have identified potential inhibitors of NAMPT, an enzyme involved in the sensitivity to apoptosis in cancer cells (Venkateshan, Priya, Muthu, Suresh, & Kumar, 2019). This suggests that the compound could have applications in targeted cancer therapy by inhibiting key enzymes.
properties
IUPAC Name |
6-(4-fluorophenyl)-2-[[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c22-18-3-1-16(2-4-18)19-5-6-20(26)25(23-19)13-15-7-10-24(11-8-15)21(27)17-9-12-28-14-17/h1-6,9,12,14-15H,7-8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIPMAGVXOVTII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)-2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



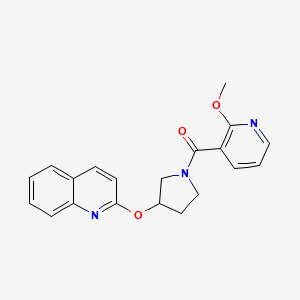
![N-(4-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2663818.png)
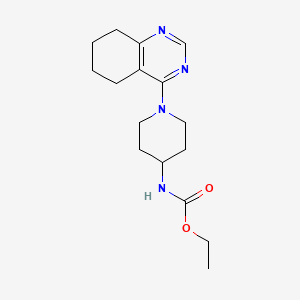
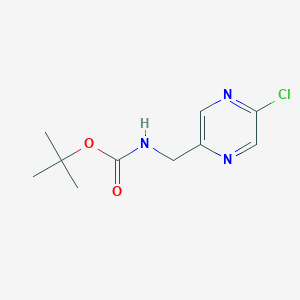



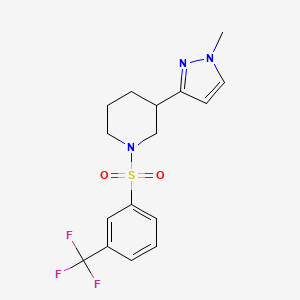
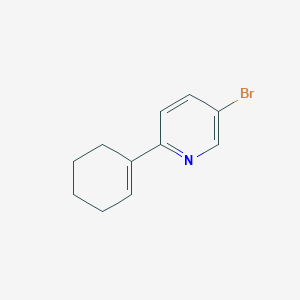

![N-(4-isopropoxybenzyl)-4-[(4-methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)methyl]benzamide](/img/structure/B2663837.png)
